molecular formula C11H14O3 B1454928 3-(3-Methoxypropoxy)benzaldehyde CAS No. 947274-14-8

3-(3-Methoxypropoxy)benzaldehyde

Cat. No.: B1454928
CAS No.: 947274-14-8
M. Wt: 194.23 g/mol
InChI Key: FBINSGQXGIWVAH-UHFFFAOYSA-N
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Description

3-(3-Methoxypropoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-Methoxypropoxy)benzaldehyde, with the molecular formula C11H14O3C_{11}H_{14}O_3, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and chemical biology. Its structure features a benzaldehyde functional group along with a propoxy side chain and a methoxy group, which contribute to its unique chemical properties and potential biological activities.

  • Molecular Formula: C11H14O3C_{11}H_{14}O_3
  • Molar Mass: 198.23 g/mol
  • Density: 1.093 g/cm³
  • Boiling Point: 341.9 °C
  • Appearance: White solid

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-cancer agent, its interactions with biological targets, and its role as a building block in drug synthesis.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit significant anti-proliferative effects against various cancer cell lines. A study on benzylidenechromanones revealed that derivatives with similar structural motifs can induce cytotoxicity in leukemia and melanoma cells, suggesting that the presence of the benzaldehyde moiety may enhance biological activity against these cancers .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (μM)Cancer Cell Line
Benzylidenechromanone15HL-60 (leukemia)
Spiropyrazoline analogue10WM-115 (melanoma)
Quercetin12COLO-205 (colon cancer)

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that similar compounds can interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . For instance, certain derivatives have been shown to induce G2/M phase arrest in HL-60 cells, indicating a potential pathway for their anticancer activity .

Research Findings

  • Cytotoxicity Profiling : High-throughput screening has demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity across different cell types. This profiling allows for the identification of compounds with selective toxicity towards cancer cells while sparing normal cells .
  • Structural Activity Relationship (SAR) : The presence of methoxy and propoxy groups appears to enhance the lipophilicity and overall biological activity of these compounds. Modifications to the benzaldehyde structure can lead to significant changes in potency against specific cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the benzaldehyde framework. These studies consistently showed that modifications at the para position of the benzene ring could influence both cytotoxicity and selectivity towards cancer cells. For example, one derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .

Properties

IUPAC Name

3-(3-methoxypropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBINSGQXGIWVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Alkylation of 3-hydroxybenzaldehyde (11) with methanesulfonic acid 3-methoxypropyl ester following the method used in Example 34 except that the reaction solvent was DMF gave 3-(3-methoxypropoxy)benzaldehyde as a clear oil. Yield (1.32 g, 55%): 1H NMR (400 MHz, CDCl3) δ 9.97 (s, 1H), 7.40-7.47 (m, 3H), 7.15-7.20 (m, 1H), 4.12 (t, J=6.4 Hz, 2H), 3.56 (t, J=6.2 Hz, 2H), 3.35 (s, 3H), 2.05-2.11 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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